2-Acetyl-1-benzothiophen-3-yl 4-iodobenzoate
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Overview
Description
2-Acetyl-1-benzothiophen-3-yl 4-iodobenzoate is a complex organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1-benzothiophen-3-yl 4-iodobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 2-Acetyl-1-benzothiophene: This can be achieved through the Friedel-Crafts acylation of benzothiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Iodination of Benzoic Acid: 4-Iodobenzoic acid can be synthesized by the iodination of benzoic acid using iodine and an oxidizing agent like nitric acid.
Esterification: The final step involves the esterification of 2-Acetyl-1-benzothiophene with 4-iodobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-1-benzothiophen-3-yl 4-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom in the 4-iodobenzoate moiety can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: 2-Carboxy-1-benzothiophen-3-yl 4-iodobenzoate.
Reduction: 2-(1-Hydroxyethyl)-1-benzothiophen-3-yl 4-iodobenzoate.
Substitution: 2-Acetyl-1-benzothiophen-3-yl 4-azidobenzoate.
Scientific Research Applications
2-Acetyl-1-benzothiophen-3-yl 4-iodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Acetyl-1-benzothiophen-3-yl 4-iodobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-1-benzothiophen-3-yl benzoate: Lacks the iodine atom, which may affect its reactivity and biological activity.
2-Acetyl-1-benzothiophen-3-yl 4-bromobenzoate: Contains a bromine atom instead of iodine, which can influence its chemical properties and reactivity.
2-Acetyl-1-benzothiophen-3-yl 4-chlorobenzoate: Contains a chlorine atom, offering different reactivity and potential biological activities.
Uniqueness
2-Acetyl-1-benzothiophen-3-yl 4-iodobenzoate is unique due to the presence of the iodine atom, which can enhance its reactivity in substitution reactions and potentially improve its biological activity compared to its halogenated analogs.
Properties
Molecular Formula |
C17H11IO3S |
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Molecular Weight |
422.2 g/mol |
IUPAC Name |
(2-acetyl-1-benzothiophen-3-yl) 4-iodobenzoate |
InChI |
InChI=1S/C17H11IO3S/c1-10(19)16-15(13-4-2-3-5-14(13)22-16)21-17(20)11-6-8-12(18)9-7-11/h2-9H,1H3 |
InChI Key |
UIIBLHSGXLEPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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